molecular formula C23H17N5 B5738461 2-Benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 5868-75-7

2-Benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B5738461
CAS No.: 5868-75-7
M. Wt: 363.4 g/mol
InChI Key: MSVDFOPCLPAWJJ-UHFFFAOYSA-N
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Description

2-Benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex heterocyclic compound that belongs to the family of benzimidazole derivatives.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives, including 2-benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown effectiveness against leukemia, melanoma, and breast cancer cells with IC50 values in the low micromolar range .

Cancer Cell Line IC50 (µM) Reference
KB5.2
NCI-H4606.8
SKOV-34.5

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have reported that imidazole and benzimidazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 16 to 64 µg/mL against various bacterial strains .

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus32Effective
Escherichia coli64Moderate
Klebsiella pneumoniae16Highly Effective

Neuroprotective Effects

Research into the neuroprotective effects of benzimidazole derivatives suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit acetylcholinesterase (AChE) has been noted, which is crucial for enhancing cholinergic neurotransmission .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer efficacy of several benzimidazole derivatives against a panel of cancer cell lines. The results indicated that derivatives similar to our compound exhibited promising results with significant inhibition of cell proliferation and induction of apoptosis in cancer cells .

Case Study 2: Antimicrobial Screening

In another investigation, a series of synthesized imidazo[1,2-a]pyridine compounds were screened for antimicrobial activity against clinical isolates. The study found that certain derivatives exhibited potent antibacterial effects, suggesting that modifications to the benzimidazole structure could enhance activity .

Mechanism of Action

The mechanism of action of 2-Benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For instance, it may inhibit the activity of certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of benzyl, imidazole, and pyrido[1,2-a]benzimidazole moieties makes it a versatile compound for various applications .

Biological Activity

The compound 2-Benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a member of the benzimidazole family, which has garnered interest due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H17N5\text{C}_{19}\text{H}_{17}\text{N}_5

This compound features a complex arrangement that includes multiple heterocycles, which are often associated with significant biological activity.

Anticancer Activity

Case Studies and Research Findings:

  • In Vitro Cytotoxicity : Research has demonstrated that derivatives of benzimidazole, including compounds similar to this compound, exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce cell death in human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7) cells. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 7.82 to 10.21 μM, indicating strong efficacy compared to standard chemotherapeutic agents like doxorubicin and sorafenib .
  • Mechanism of Action : The mechanism behind the anticancer activity involves the induction of apoptosis. Flow cytometry analyses revealed that treatment with these compounds leads to cell cycle arrest in the G1 phase and increased apoptosis markers such as caspase-3 and Bax proteins while decreasing anti-apoptotic proteins like Bcl-2 . This suggests that the compound's ability to modulate apoptotic pathways is a key factor in its anticancer effects.

Antimicrobial Activity

Antimicrobial Efficacy : The compound has also been evaluated for antimicrobial properties. Studies indicate that certain benzimidazole derivatives demonstrate significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, one derivative showed a minimum inhibitory concentration (MIC) of 6.12 μM against S. aureus, indicating strong antibacterial properties .

Binding Affinity

DNA Interaction Studies : Recent investigations have focused on the ability of benzimidazole derivatives to bind to DNA. Biophysical studies suggest that these compounds can effectively bind to the minor groove of DNA at AT-rich sites, which is crucial for their potential as anticancer agents .

Data Table: Biological Activity Summary

Biological ActivityCell Line/OrganismIC50 (μM)Mechanism
AnticancerHCT-1167.82 - 10.21Apoptosis induction
AnticancerHepG27.82 - 10.21Cell cycle arrest
AnticancerMCF-77.82 - 10.21Apoptosis induction
AntimicrobialS. aureus6.12Bacterial inhibition
AntimicrobialE. coli25Bacterial inhibition

Properties

IUPAC Name

2-benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5/c1-16-18(13-17-7-3-2-4-8-17)23(27-12-11-25-15-27)28-21-10-6-5-9-20(21)26-22(28)19(16)14-24/h2-12,15H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVDFOPCLPAWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1CC4=CC=CC=C4)N5C=CN=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359718
Record name 2-benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5868-75-7
Record name 2-benzyl-1-imidazol-1-yl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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